Methyl 4-isopropoxy-3-vinylbenzoate

Description

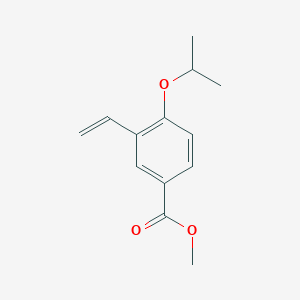

Methyl 4-isopropoxy-3-vinylbenzoate is a benzoic acid derivative featuring a methyl ester group, an isopropoxy substituent at the para position (C4), and a vinyl group at the meta position (C3). The vinyl group introduces unique reactivity, distinguishing it from methyl-substituted or hydroxylated analogs. This article compares its hypothetical attributes with closely related compounds, leveraging data from structurally similar molecules documented in scientific literature.

Properties

IUPAC Name |

methyl 3-ethenyl-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-10-8-11(13(14)15-4)6-7-12(10)16-9(2)3/h5-9H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDIUPWSFYPEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649025 | |

| Record name | Methyl 3-ethenyl-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918870-83-4 | |

| Record name | Methyl 3-ethenyl-4-[(propan-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-isopropoxy-3-vinylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-isopropoxy-3-vinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropoxy-3-vinylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-isopropoxy-3-vinylbenzaldehyde or 4-isopropoxy-3-vinylbenzoic acid.

Reduction: Formation of 4-isopropoxy-3-vinylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-isopropoxy-3-vinylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-isopropoxy-3-vinylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences among Methyl 4-isopropoxy-3-vinylbenzoate and its analogs:

Key Comparisons

Reactivity and Stability

- Vinyl vs. Methyl Substituents : The vinyl group in this compound is more reactive than the methyl group in its analog (Methyl 3-methyl-4-isopropoxybenzoate) due to the presence of a π-bond. This could facilitate reactions like Diels-Alder cycloadditions or radical polymerization, whereas the methyl-substituted compound is more stable and suited for straightforward esterification or alkylation .

- Ester vs. Carboxylic Acid : The ester group in this compound reduces polarity compared to 4-Isopropoxy-3-methylbenzoic acid, enhancing solubility in organic solvents. The carboxylic acid form () is more acidic (pKa ~4–5) and may serve as a synthetic precursor .

Biological Activity

Methyl 4-isopropoxy-3-vinylbenzoate is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following molecular formula: C13H16O3. Its structure features a vinyl group and an isopropoxy substituent attached to a benzoate moiety, contributing to its unique chemical reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The vinyl group can participate in addition reactions, while the isopropoxy group may enhance solubility and bioavailability. These interactions can lead to various pharmacological effects, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anticancer Properties : There is emerging evidence indicating that derivatives of vinylbenzoates may possess anticancer activity by inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity : A study evaluating the antimicrobial effects of this compound found significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing effectiveness comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Anticancer Activity : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25 - Cell Lines Tested :

Toxicological Profile

The safety profile of this compound has been evaluated using in silico models, which predict potential toxicity based on chemical structure. Results indicated low acute toxicity, but further studies are necessary to assess chronic exposure effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.